molecular formula C18H15F3N4O4S B2717373 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 899941-44-7

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2717373
CAS RN: 899941-44-7
M. Wt: 440.4
InChI Key: BKYZTQBNKVENAK-UHFFFAOYSA-N
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Description

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15F3N4O4S and its molecular weight is 440.4. The purity is usually 95%.
BenchChem offers high-quality 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Research has been conducted on a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical structure , for selective ligand development of the translocator protein (18 kDa) suitable for positron emission tomography (PET) imaging. The development of such radioligands, including the synthesis process and their application in vivo imaging, demonstrates the potential of these compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial and Antitumor Activity

Several studies have investigated the antimicrobial and antitumor activities of pyrimidine derivatives. One study explored the synthesis of novel heterocycles incorporating an antipyrine moiety, revealing their antimicrobial potential. Another significant application of these derivatives is in cancer research, where certain compounds have shown promising in vitro antitumor activity against specific cancer cell lines, highlighting the therapeutic potential of these molecules (Bondock et al., 2008; Fahim et al., 2019).

Anti-inflammatory and Analgesic Agents

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These studies illustrate the potential of pyrimidine derivatives as cyclooxygenase inhibitors, offering insights into their application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis of Novel Heterocyclic Compounds

The chemical manipulation of pyrimidine and related structures has led to the synthesis of a wide range of novel heterocyclic compounds with potential applications in drug development and other areas of chemistry. Studies have explored the reaction mechanisms, structural characterization, and potential biological activities of these synthesized compounds, showcasing the versatility and importance of pyrimidine derivatives in scientific research (Elmuradov et al., 2011).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4S/c1-24-15-14(16(27)25(2)17(24)28)12(7-8-22-15)30-9-13(26)23-10-3-5-11(6-4-10)29-18(19,20)21/h3-8H,9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYZTQBNKVENAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

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